molecular formula C15H18O3 B014726 Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate CAS No. 154825-93-1

Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate

Cat. No. B014726
M. Wt: 246.3 g/mol
InChI Key: QZGRXTVHAIGNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes that can include Friedel–Crafts acylation, cuprate reagent usage, and specific conditions for condensation and cyclization reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride showcases the complexity and precision required in synthesizing structurally related compounds (Zhang et al., 2009).

Molecular Structure Analysis

The detailed molecular structure of closely related compounds can be determined through techniques such as X-ray diffraction (XRD). For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into the arrangement of atoms and the spatial geometry of the molecule, revealing the phenyl group and the hydroxy group in a trans conformation and highlighting the importance of molecular structure in understanding the compound's behavior (Kolev et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate and its analogs can vary widely, from the formation of cyclic compounds in the presence of specific reagents to reactions that highlight the compound's reactivity towards different chemical groups. The synthesis and reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and diamines illustrate the diverse reactivity and potential for generating a variety of chemical structures (Gein et al., 2010).

Physical Properties Analysis

The physical properties of chemical compounds like methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate can be explored through studies on photophysical properties, which include investigations into quantum yields and excited-state behaviors. Such studies provide insights into the luminescence properties and how they are influenced by structural modifications (Soyeon Kim et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties of methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate involves examining its reactivity, stability, and interactions with other molecules. Investigations into the reactivity of related compounds, such as the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, can shed light on the potential chemical behaviors and transformations the compound might undergo (Flynn et al., 1992).

Scientific Research Applications

Safety And Hazards

The safety and hazards associated with “Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate” are not readily available from the search results. Further research or consultation with a subject matter expert may be required for a detailed safety and hazards analysis.


Future Directions

The future directions of “Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate” are not readily available from the search results. Further research or consultation with a subject matter expert may be required for a detailed future directions analysis.


properties

IUPAC Name

methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGRXTVHAIGNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391866
Record name Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate

CAS RN

154825-93-1
Record name Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate

Citations

For This Compound
1
Citations
M Castaldi - 2020 - iris.uniupo.it
Active Pharmaceutical Ingredients (APIs) are a fundamental class of chemicals due to their important role in the human health. APIs are protected by intellectual property (IP), allowing …
Number of citations: 2 iris.uniupo.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.